Tert-butyl 2-ethylhydrazinecarboxylate

Description

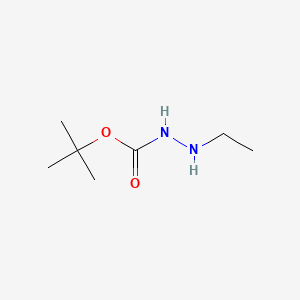

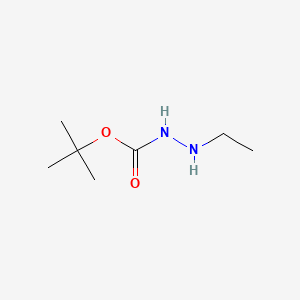

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(ethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGVIVRTPGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458261 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476362-41-1 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-ethylhydrazinecarboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-ethylhydrazinecarboxylate, a hydrazine derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a proposed synthetic pathway based on established chemical transformations of related compounds. The guide also presents its known properties and offers detailed, plausible experimental protocols.

Compound Overview

This compound is a Boc-protected hydrazine derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Hydrazine derivatives are known to be important pharmacophores and are present in a variety of biologically active compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O₂ | PubChem |

| Molecular Weight | 160.21 g/mol | PubChem |

| IUPAC Name | tert-butyl 2-ethylhydrazine-1-carboxylate | PubChem |

| CAS Number | 11194489 (CID) | PubChem |

| Physical Form | Expected to be a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred |

Proposed Synthesis

A reliable method for the synthesis of this compound is the reductive amination of acetaldehyde with tert-butyl carbazate. This two-step, one-pot procedure involves the formation of a hydrazone intermediate, which is then reduced in situ to the desired product.

An alternative, though potentially less selective, method is the direct alkylation of tert-butyl carbazate with an ethylating agent such as ethyl iodide or ethyl bromide. This approach may lead to over-alkylation and require more rigorous purification.

Proposed Synthetic Pathway: Reductive Amination

The reductive amination pathway is generally preferred due to its high selectivity and milder reaction conditions.

Caption: Proposed two-step synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol details the synthesis of this compound via reductive amination of acetaldehyde with tert-butyl carbazate.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Tert-butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | 13.22 g | 0.1 |

| Acetaldehyde | C₂H₄O | 44.05 | 4.85 g (6.2 mL) | 0.11 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 25.4 g | 0.12 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 5.7 mL | 0.1 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~150 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl carbazate (13.22 g, 0.1 mol) and dissolve in dichloromethane (200 mL).

-

Addition of Acetaldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (4.85 g, 0.11 mol) to the stirred solution.

-

Hydrazone Formation: Add glacial acetic acid (5.7 mL, 0.1 mol) to the reaction mixture. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the hydrazone intermediate.

-

Reduction: Cool the reaction mixture back to 0 °C. In portions, slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~150 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Spectral Data (Representative)

As authentic spectra for this compound are not available, the following are representative ¹H NMR and ¹³C NMR data for a structurally similar compound, tert-butyl 2-methylhydrazinecarboxylate. These can serve as a reference for the characterization of the target compound.

¹H NMR (CDCl₃, 400 MHz): δ 6.25 (br s, 1H, NH), 3.50 (q, J = 7.2 Hz, 2H, CH₂), 2.95 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.15 (t, J = 7.2 Hz, 3H, CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ 156.5 (C=O), 80.5 (C(CH₃)₃), 45.0 (CH₂), 28.3 (C(CH₃)₃), 14.5 (CH₃).

Applications in Drug Development

N-alkylated Boc-protected hydrazines are valuable intermediates in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The ethyl group in this compound can introduce favorable pharmacokinetic properties. Potential applications include:

-

Synthesis of Pyrazoles and Pyrazolones: These are common motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

-

Preparation of Triazoles and Tetrazoles: These heterocycles are found in a wide range of drugs, including antifungals and antihypertensives.

-

Amide Bond Isosteres: The hydrazine moiety can be incorporated into peptide-based drugs to modify their stability and activity.

Safety and Handling

Hydrazine derivatives should be handled with care as they can be toxic and potentially carcinogenic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles. It should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken.

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-ethylhydrazinecarboxylate from Tert-butyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing tert-butyl 2-ethylhydrazinecarboxylate, a valuable bifunctional molecule, from the readily available starting material, tert-butyl carbazate. This document details two primary and effective methodologies: direct alkylation and reductive amination. Each section includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the practical application of these synthetic strategies.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. Its structure incorporates a Boc-protected hydrazine moiety, which is crucial for introducing a nucleophilic nitrogen center in a controlled manner, and an ethyl group that can be varied to create analogues for structure-activity relationship (SAR) studies. The synthesis of this compound from tert-butyl carbazate is a fundamental transformation for chemists in drug discovery and development. This guide will explore the two most practical and efficient methods for this synthesis.

Synthetic Pathways

There are two principal strategies for the synthesis of this compound from tert-butyl carbazate:

-

Direct Alkylation: This method involves the direct reaction of tert-butyl carbazate with an ethylating agent, such as an ethyl halide, in the presence of a base. It is a straightforward approach for forming the N-C bond.

-

Reductive Amination: This two-step, one-pot process begins with the condensation of tert-butyl carbazate with acetaldehyde to form a hydrazone intermediate. Subsequent in-situ reduction of the C=N double bond yields the desired product.

The following sections provide detailed protocols and comparative data for each of these pathways.

Pathway 1: Direct Alkylation

Direct alkylation is a classical and often effective method for the N-alkylation of hydrazine derivatives. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbon of the ethyl halide.

Caption: General workflow for the direct alkylation of tert-butyl carbazate.

Experimental Protocol: Direct Alkylation

This protocol is a composite procedure based on analogous alkylations of N-Boc protected nitrogen compounds.

Materials:

-

Tert-butyl carbazate

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (or Cesium carbonate)

-

Acetonitrile (or N,N-Dimethylformamide)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of tert-butyl carbazate (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of carbazate) in a round-bottom flask, add potassium carbonate (1.5 eq.).

-

Add ethyl iodide (1.2 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data for Analogous Alkylation Reactions

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc Aniline | Alkyl Bromide | Cs₂CO₃ | DMF | 100 | Not Specified | Good |

| Tert-butyl carbazate | Ethyl Chloroacetate | - | Acetonitrile | 30 | Not Specified | 97.9 |

| Tert-butyl carbazate | Ethyl Bromoacetate | - | Methanol | 30 | Not Specified | 98.4 |

Pathway 2: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of substituted amines. This one-pot reaction avoids the direct handling of potentially hazardous alkylating agents and often proceeds under mild conditions with high chemoselectivity.

Caption: Two-step, one-pot workflow for the reductive amination of acetaldehyde with tert-butyl carbazate.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted from standard reductive amination methodologies.

Materials:

-

Tert-butyl carbazate

-

Acetaldehyde

-

Methanol (or Ethanol)

-

Acetic acid (catalytic amount)

-

Sodium borohydride (or Sodium cyanoborohydride)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl carbazate (1.0 eq.) in methanol (15 mL per mmol of carbazate) in a round-bottom flask.

-

Add acetaldehyde (1.1 eq.) to the solution, followed by a catalytic amount of acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate, tert-butyl (E)-2-ethylidenehydrazine-1-carboxylate. Monitor by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the hydrazone.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data for Analogous Reductive Amination Reactions

The following table presents data from various reductive amination reactions, providing insights into the expected efficiency of this method.

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) |

| Various aldehydes | Primary amines | NaBH(OAc)₃ | Not Specified | 85-95 |

| Benzaldehyde | DMAB | None (neat) | Neat | 93 |

| Various aldehydes/ketones | Amines | BH₃N(C₂H₅)₃ | Not Specified | Excellent |

Characterization Data

While a dedicated publication with full characterization of this compound is elusive, its molecular formula is C₇H₁₆N₂O₂ and its molecular weight is 160.21 g/mol . The structure has been confirmed and is available in public databases such as PubChem (CID 11194489).

For the intermediate in the reductive amination pathway, tert-butyl (E)-2-ethylidenehydrazine-1-carboxylate (PubChem CID: 11788444), characterization would involve ¹H and ¹³C NMR spectroscopy to confirm the presence of the ethylidene group and the Boc-protecting group.

Upon reduction to the final product, This compound , the disappearance of the C=N signals in the NMR and IR spectra and the appearance of signals corresponding to the N-ethyl group would be expected.

Expected ¹H NMR signals for this compound (in CDCl₃):

-

A triplet corresponding to the methyl protons of the ethyl group (~1.1-1.3 ppm).

-

A singlet for the tert-butyl protons (~1.4-1.5 ppm).

-

A quartet for the methylene protons of the ethyl group (~2.8-3.0 ppm).

-

Broad signals for the N-H protons.

Expected ¹³C NMR signals for this compound (in CDCl₃):

-

A signal for the methyl carbon of the ethyl group (~14-16 ppm).

-

A signal for the tert-butyl carbons (~28 ppm).

-

A signal for the methylene carbon of the ethyl group (~45-50 ppm).

-

A signal for the quaternary carbon of the tert-butyl group (~80-82 ppm).

-

A signal for the carbonyl carbon of the Boc group (~156-158 ppm).

Conclusion

This technical guide has detailed two robust and practical synthetic routes for the preparation of this compound from tert-butyl carbazate. Both direct alkylation and reductive amination offer viable pathways, with the choice of method depending on factors such as available reagents, desired scale, and safety considerations. The provided experimental protocols and comparative data for analogous reactions serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable synthesis of this important chemical intermediate.

Physical and chemical properties of Tert-butyl 2-ethylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tert-butyl 2-ethylhydrazinecarboxylate, a versatile reagent in organic synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective application of this compound.

Chemical Identity and Physical Properties

This compound, also known as N-Boc-N'-ethylhydrazine, is a hydrazine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy enhances the stability and modulates the reactivity of the hydrazine moiety, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| CAS Number | 39859-10-8 | - |

| Appearance | Colorless to pale yellow liquid or low melting solid (Predicted) | - |

| Boiling Point | ~180-200 °C (Predicted at atmospheric pressure) | Estimation based on similar compounds |

| Melting Point | < 25 °C (Predicted) | Estimation based on similar compounds |

| Density | ~0.95-1.05 g/cm³ (Predicted) | Estimation based on similar compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water (Predicted). | General knowledge of N-Boc protected compounds |

Synthesis

A common and effective method for the synthesis of this compound is the mono-alkylation of tert-butyl carbazate with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tert-butyl carbazate

-

Ethyl iodide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexanes

Procedure:

-

To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl iodide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the nucleophilicity of the substituted nitrogen atom and the lability of the Boc protecting group under acidic conditions.

-

N-Alkylation and N-Arylation: The secondary amine of the hydrazine moiety can undergo further alkylation or arylation reactions under appropriate conditions.

-

Condensation Reactions: It can react with aldehydes and ketones to form the corresponding N-Boc-N'-ethylhydrazones.

-

Deprotection: The Boc group can be readily removed with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free ethylhydrazine.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | * tert-Butyl group: A sharp singlet at ~1.4-1.5 ppm (9H).* Ethyl group (CH₂): A quartet at ~2.8-3.0 ppm (2H).* Ethyl group (CH₃): A triplet at ~1.1-1.2 ppm (3H).* N-H protons: Broad signals that may be exchangeable with D₂O. |

| ¹³C NMR | * tert-Butyl group (quaternary C): ~80-82 ppm.* tert-Butyl group (CH₃): ~28-29 ppm.* Carbonyl group (C=O): ~155-157 ppm.* Ethyl group (CH₂): ~45-50 ppm.* Ethyl group (CH₃): ~14-16 ppm. |

| FT-IR (cm⁻¹) | * N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.* C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.* C=O stretch (urethane): A strong, sharp absorption around 1700 cm⁻¹.* C-N stretch: In the fingerprint region. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): Expected at m/z 160, though it may be weak or absent.* Major Fragments: Loss of the tert-butyl group (M-57), loss of isobutylene (M-56), and other fragments arising from cleavage of the N-N and N-C bonds. |

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly those containing a substituted hydrazine moiety. Its applications include:

-

Synthesis of Heterocyclic Compounds: As a precursor for the synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles.

-

Pharmaceutical Synthesis: As a building block in the development of novel drug candidates. The ethylhydrazine structural motif is present in some biologically active compounds.

-

Combinatorial Chemistry: Its protected nature allows for its incorporation into complex molecular scaffolds in multi-step synthetic sequences.

Safety and Handling

Hydrazine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The physical and spectroscopic data presented in this guide are largely based on predictions and analogies to similar compounds due to the limited availability of experimental data for this compound in the public domain. This information should be used as a guideline, and experimental verification is recommended.

References

Tert-butyl 2-ethylhydrazinecarboxylate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound of interest within the broader class of hydrazinecarboxylates, which are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removable, making it a key functional group in the synthesis of complex molecules. This guide provides available technical information on this compound, including its chemical identity and a generalized synthetic approach.

Chemical Identity

CAS Number: 476362-41-1[1]

Molecular Formula: C₇H₁₆N₂O₂[2]

Structure:

Synonyms:

-

tert-butyl N-ethylhydrazinecarboxylate

Physicochemical Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative physicochemical data for this compound. For reference, data for the related parent compound, tert-butyl carbazate, is provided below.

| Property | Value (for tert-butyl carbazate) |

| Molecular Weight | 132.16 g/mol [3] |

| Melting Point | 37.0 to 43.0 °C[4] |

| Boiling Point | 74–78° (0.5 mm Hg)[5] |

| CAS Number | 870-46-2[1][3][4] |

Synthesis and Experimental Protocols

General Synthesis of N-substituted tert-butyl hydrazinecarboxylates

The synthesis of this compound can be conceptually approached via the ethylation of tert-butyl carbazate.

Reaction Scheme:

Materials:

-

tert-Butyl carbazate (CAS: 870-46-2)

-

An ethylating agent (e.g., ethyl iodide, ethyl bromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

Experimental Procedure (Hypothetical):

-

Reaction Setup: To a solution of tert-butyl carbazate in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Addition of Alkylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of N-alkylated tert-butyl hydrazinecarboxylates.

Applications in Drug Development

While specific applications of this compound are not widely documented, the tert-butyl carbazate moiety is a crucial building block in medicinal chemistry. The tert-butyl group can act as a steric shield, enhancing the metabolic stability of a drug molecule.[6] Furthermore, the hydrazine functional group is a versatile handle for the construction of various heterocyclic systems, which are prevalent in many drug scaffolds. The ethyl substitution on the hydrazine nitrogen would further modify the lipophilicity and steric profile of resulting molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a specific derivative of the more common synthetic intermediate, tert-butyl carbazate. While detailed experimental and quantitative data for this particular compound are scarce in publicly accessible literature, its synthesis can be approached through standard organic chemistry methodologies. Its potential utility in drug discovery and development is inferred from the known applications of related N-substituted hydrazinecarboxylates. Further research would be necessary to fully characterize this compound and explore its specific applications.

References

- 1. 870-46-2|tert-Butyl hydrazinecarboxylate|BLD Pharm [bldpharm.com]

- 2. This compound | C7H16N2O2 | CID 11194489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl Carbazate | 870-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

Spectroscopic Characterization of Tert-butyl 2-ethylhydrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Tert-butyl 2-ethylhydrazinecarboxylate. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, offering a robust predictive framework for laboratory verification. This document is intended to aid researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of related structures and functional group correlations.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | -CH₂CH₃ |

| ~1.4-1.5 | Singlet | 9H | -C(CH₃ )₃ |

| ~2.7 | Quartet | 2H | -CH₂ CH₃ |

| ~4.0 (broad) | Singlet | 1H | -NH- |

| ~6.7 (broad) | Singlet | 1H | -C(=O)NH- |

Note: The chemical shifts of N-H protons can be broad and their positions may vary depending on the solvent and concentration.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₂C H₃ |

| ~28 | -C(C H₃)₃ |

| ~45 | -C H₂CH₃ |

| ~80 | -C (CH₃)₃ |

| ~157 | -C =O |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H Stretch (hydrazine) |

| 3200-3300 | Medium, Broader | N-H Stretch (amide) |

| 2850-2960 | Strong | C-H Stretch (alkane)[2] |

| ~1700 | Strong | C=O Stretch (carbamate) |

| 1510-1550 | Medium | N-H Bend |

| 1200-1300 | Strong | C-O Stretch |

Note: The N-H stretching region may show one or two bands depending on hydrogen bonding.[1]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 104 | [M - C₄H₈]⁺ |

| 101 | [M - C(CH₃)₃]⁺ |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The fragmentation pattern is predicted based on the stable tert-butyl cation being a likely major fragment.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (N-H).

-

¹H NMR Acquisition:

-

Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid film): If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

KBr Pellet (solid): If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often coupled with liquid chromatography (LC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

The choice of analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

References

The Synthetic Versatility of N-Ethyl-N'-Boc-Hydrazine: A Technical Guide to its Reactivity and Applications

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity of N-ethylated Boc-hydrazines, compounds of significant interest to researchers, scientists, and drug development professionals. This document details the synthesis, key reactions, and experimental protocols associated with tert-butyl N-ethylhydrazinecarboxylate, offering a valuable resource for its application in synthetic organic chemistry.

Introduction: Understanding the Reactivity Landscape

N-protected hydrazines are versatile building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing compounds, including heterocycles and aza-peptides. The introduction of a tert-butoxycarbonyl (Boc) group modulates the nucleophilicity of the hydrazine moiety and provides a stable protecting group that can be readily removed under acidic conditions. The further incorporation of an ethyl group on one of the nitrogen atoms creates an unsymmetrically substituted hydrazine with a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures.

The reactivity of N-ethyl-N'-Boc-hydrazine is primarily dictated by the interplay between the electron-donating ethyl group and the electron-withdrawing Boc group. The nitrogen atom bearing the ethyl group (N) is generally more nucleophilic than the nitrogen atom attached to the Boc group (N'). This difference in nucleophilicity allows for selective functionalization under appropriate reaction conditions.

Synthesis of N-Ethyl-N'-Boc-Hydrazine

The most common and efficient method for the synthesis of N-ethyl-N'-Boc-hydrazine is the direct alkylation of tert-butyl carbazate (Boc-hydrazine). This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of Boc-hydrazine displaces a leaving group from an ethylating agent.

General Reaction Scheme

Caption: General synthetic route to N-Ethyl-N'-Boc-hydrazine.

Experimental Protocol: Synthesis of tert-Butyl N-ethylhydrazinecarboxylate[1]

This protocol is adapted from a general procedure for the N-alkylation of Boc-hydrazine.

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Ethyl iodide or ethyl bromide (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

-

Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl carbazate in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature and add ethyl iodide dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for N-Alkylation of Boc-Hydrazine

The following table summarizes typical yields for the N-alkylation of Boc-hydrazine with various alkyl halides. While specific data for ethylation is not extensively reported, the yields are expected to be comparable to those of similar primary alkyl halides.

| Alkyl Halide | Base | Solvent | Reaction Time | Yield (%) | Reference |

| n-Propyl bromide | K₂CO₃ | Acetonitrile | 4 h | 80-100 | [1] |

| Methyl iodide | n-BuLi | THF | 2 h | High (unspecified) | [2] |

| Allyl bromide | n-BuLi | THF | 2 h | High (unspecified) | [2] |

Reactivity of N-Ethyl-N'-Boc-Hydrazine

N-Ethyl-N'-Boc-hydrazine serves as a versatile intermediate in a variety of chemical transformations. Its reactivity is centered around the nucleophilicity of the N-amino group and the ability to deprotect the Boc group to reveal the free hydrazine.

Condensation with Carbonyl Compounds

N-Ethyl-N'-Boc-hydrazine can undergo condensation reactions with aldehydes and ketones to form the corresponding N-Boc-N-ethylhydrazones.[2] This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration.

Caption: Formation of N-Boc-N-ethylhydrazones.

Experimental Protocol: General Procedure for Hydrazone Formation [2]

Materials:

-

N-Ethyl-N'-Boc-hydrazine (1.0 eq)

-

Aldehyde or Ketone (1.0-1.1 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve N-Ethyl-N'-Boc-hydrazine and the carbonyl compound in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution upon cooling or can be isolated by removal of the solvent and subsequent purification.

Acylation Reactions

The free amino group of N-ethyl-N'-Boc-hydrazine can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form N'-acyl-N-ethyl-N-Boc-hydrazides.

Caption: Acylation of N-Ethyl-N'-Boc-hydrazine.

Boc Deprotection

The Boc group can be readily removed under acidic conditions to yield the corresponding ethylhydrazine salt.[3] This unmasks the second nitrogen atom for further functionalization.

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol: General Procedure for Boc Deprotection [3]

Materials:

-

N-Ethyl-N'-Boc-hydrazine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, dichloromethane)

Procedure:

-

Dissolve the N-ethyl-N'-Boc-hydrazine in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to obtain the crude ethylhydrazine salt.

Applications in Synthesis

N-Ethyl-N'-Boc-hydrazine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Following condensation with dicarbonyl compounds or other suitable bifunctional electrophiles, subsequent cyclization reactions can afford pyrazoles, pyrazolones, and other related ring systems. The ethyl substituent can be strategically employed to influence the regioselectivity of these cyclizations and to introduce functionality into the final heterocyclic product.

Signaling Pathways

Currently, there is no publicly available research that directly implicates N-ethylated Boc-hydrazines in specific biological signaling pathways. These compounds are primarily utilized as synthetic intermediates in the development of more complex molecules, which may in turn be designed to interact with biological targets.

Conclusion

N-Ethyl-N'-Boc-hydrazine is a versatile and valuable building block in organic synthesis. Its preparation via the alkylation of tert-butyl carbazate is straightforward, and its differential reactivity at the two nitrogen atoms allows for a range of subsequent transformations. The ability to undergo condensation, acylation, and deprotection reactions makes it a key intermediate in the synthesis of substituted hydrazones, hydrazides, and various heterocyclic systems. This guide provides a foundational understanding of its reactivity and practical protocols for its synthesis and use, empowering researchers in the fields of medicinal chemistry and materials science to leverage its synthetic potential.

References

The Versatile Role of Tert-butyl 2-ethylhydrazinecarboxylate in Modern Organic Synthesis

For Immediate Release

In the landscape of organic synthesis, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl 2-ethylhydrazinecarboxylate has emerged as a valuable and versatile reagent, particularly in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceutical agents and biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as N-Boc-N'-ethylhydrazine, is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl group on the other. This unique substitution pattern makes it an ideal precursor for the synthesis of 1-ethyl-substituted heterocyclic compounds, most notably pyrazoles. The Boc group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further synthetic manipulations.

Synthesis of this compound

The preparation of this compound typically involves a two-step sequence starting from the readily available tert-butyl carbazate.

Workflow for the Synthesis of this compound

Figure 1: General Synthesis Workflow

A detailed experimental protocol for the synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in an appropriate aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents).

-

Alkylation: To the stirred suspension, add an ethyl halide (e.g., ethyl iodide or ethyl bromide, 1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by extraction and subsequent column chromatography on silica gel to afford pure this compound.

Core Application: Pyrazole Synthesis

A primary application of this compound is in the Knorr pyrazole synthesis, a classical and widely used method for constructing the pyrazole ring. This involves the cyclocondensation reaction with a 1,3-dicarbonyl compound.

General Reaction Scheme for Pyrazole Synthesis

Figure 2: Knorr Pyrazole Synthesis

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The reaction is often carried out in a protic solvent such as ethanol or acetic acid, frequently with heating.

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethylpyrazole

-

Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetylacetone (1.05 equivalents) in glacial acetic acid.

-

Heating: The reaction mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Deprotection: The crude N-Boc protected pyrazole can be purified by column chromatography. Subsequent treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or methanolic HCl, at room temperature effectively removes the Boc group to yield the final 1-ethyl-3,5-dimethylpyrazole.

Regioselectivity in Reactions with Unsymmetrical 1,3-Diketones

When employing unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions. Generally, the more nucleophilic nitrogen of the hydrazine (in this case, the N'-ethyl nitrogen after initial condensation) will preferentially attack the more electrophilic carbonyl carbon of the diketone.

Table 1: Representative Reactions and Yields for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Acetylacetone | 1-Ethyl-3,5-dimethylpyrazole | Acetic acid, reflux | Good to Excellent | [General procedure] |

| Benzoylacetone | Mixture of 1-ethyl-3-methyl-5-phenylpyrazole and 1-ethyl-5-methyl-3-phenylpyrazole | Varies, often with acid catalysis | Varies based on conditions | [General procedure] |

| Dibenzoylmethane | 1-Ethyl-3,5-diphenylpyrazole | Ethanol, reflux with catalytic acid | Good | [General procedure] |

| Ethyl Acetoacetate | 1-Ethyl-3-methyl-5-pyrazolone | Neutral or slightly acidic conditions | High | [General procedure] |

Note: Specific yield data for reactions of this compound is not widely published; the yields are qualitative estimations based on analogous reactions.

Applications in Drug Development and Medicinal Chemistry

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Celecoxib), anti-cancer, and anti-viral agents. The ability to introduce a specific N-ethyl substituent via this compound allows for the fine-tuning of the steric and electronic properties of the final molecule, which can significantly impact its biological activity, selectivity, and pharmacokinetic profile. The N-ethyl group can influence binding to target proteins and modulate metabolic stability.

Conclusion

This compound is a key synthetic intermediate that provides a reliable and efficient route to N-ethyl substituted pyrazoles and other related heterocycles. Its straightforward synthesis and predictable reactivity in cyclocondensation reactions make it an invaluable tool for organic and medicinal chemists. The continued exploration of its reaction scope will undoubtedly lead to the discovery of novel bioactive molecules and contribute to the advancement of drug discovery and development. Professionals in the field are encouraged to consider this versatile reagent for the construction of their target molecules.

Tert-butyl 2-ethylhydrazinecarboxylate: A Versatile Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-ethylhydrazinecarboxylate, a monosubstituted N-Boc protected hydrazine, is a valuable bifunctional building block in modern organic synthesis. Its unique structural features, combining a nucleophilic secondary amine and a protected primary amine, render it a versatile precursor for the construction of a diverse array of molecular architectures, particularly nitrogen-containing heterocycles. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the ethyl-substituted nitrogen and can be readily removed under acidic conditions, providing a pathway to more complex hydrazine derivatives. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and characterization data.

Chemical Properties and Synthesis

This compound possesses two nitrogen atoms with distinct electronic and steric environments. The nitrogen atom bearing the ethyl group is more nucleophilic and sterically less hindered than the nitrogen atom attached to the Boc group. This difference in reactivity is crucial for its utility in selective chemical transformations.

Synthesis of this compound

The most common and practical approach for the synthesis of this compound is the selective N-alkylation of tert-butyl carbazate. This method takes advantage of the higher nucleophilicity of the terminal nitrogen of the hydrazine moiety.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via N-Alkylation of tert-Butyl Carbazate

-

Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (5-10 mL per mmol of carbazate) in a round-bottom flask, add a mild base such as potassium carbonate (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add an ethyl halide, such as ethyl iodide or ethyl bromide (1.0-1.2 equivalents), dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.

Key Reactions and Applications

The synthetic utility of this compound stems from the reactivity of the N'-ethylamino group. This nucleophilic center can readily react with various electrophiles, particularly carbonyl compounds, to form stable hydrazones. These hydrazones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Reaction with Aldehydes and Ketones to Form Hydrazones

This compound reacts with aldehydes and ketones under mild, often acid-catalyzed, conditions to form the corresponding N-Boc-N'-ethylhydrazones.

Caption: Formation of N-Boc-N'-ethylhydrazones.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol (5-10 mL per mmol of carbonyl compound), add this compound (1.0-1.1 equivalents).

-

Catalysis: For less reactive carbonyl compounds, a catalytic amount of a weak acid, such as acetic acid (1-2 drops), can be added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Reaction times typically range from 1 to 12 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can often be concentrated to yield the crude hydrazone, which may precipitate and can be collected by filtration. If necessary, the product can be purified by recrystallization or column chromatography.

Application in Heterocyclic Synthesis

The resulting N-Boc-N'-ethylhydrazones are versatile precursors for the synthesis of various five- and six-membered nitrogen-containing heterocycles, such as pyrazoles, pyrazolines, and pyridazinones. These synthetic pathways often involve cyclization reactions triggered by the removal of the Boc protecting group and subsequent intramolecular reactions. The synthesis of substituted pyrazoles, a common motif in pharmaceuticals, can be achieved through the reaction of the corresponding hydrazone with a 1,3-dicarbonyl compound or a similar precursor, followed by cyclization.

Caption: General workflow for heterocyclic synthesis.

Quantitative Data

Due to the limited specific literature on this compound, the following tables provide expected and representative data based on its structural features and data from closely related N-Boc-N'-alkylhydrazines.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available (likely high due to hydrogen bonding) |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) |

Table 2: Representative Spectroscopic Data (Expected)

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 3.5-4.5 (br s, 1H, NH), 2.8-3.2 (q, 2H, -CH₂-CH₃), 1.45 (s, 9H, -C(CH₃)₃), 1.1-1.3 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ 155-158 (C=O), 80-82 (-C(CH₃)₃), 45-50 (-CH₂-CH₃), 28 (-C(CH₃)₃), 13-16 (-CH₂-CH₃) |

| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch), 2970-2930 cm⁻¹ (C-H stretch), 1690-1710 cm⁻¹ (C=O stretch, carbamate) |

| Mass Spec (ESI+) | m/z 161.1 [M+H]⁺, 105.1 [M-C₄H₈+H]⁺ |

Conclusion

This compound serves as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward preparation and the differential reactivity of its two nitrogen atoms allow for its strategic incorporation into a variety of synthetic routes. The ability to form stable hydrazone intermediates, which can be further elaborated into medicinally relevant heterocyclic scaffolds, underscores its importance for researchers in drug discovery and development. This guide provides the fundamental knowledge and practical protocols to effectively utilize this reagent in a research setting.

The Dawn of a Versatile Building Block: A Technical Guide to the Discovery and Initial Synthesis of Alkylated Hydrazinecarboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated hydrazinecarboxylates, particularly those bearing the tert-butoxycarbonyl (Boc) protecting group, are pivotal intermediates in modern organic and medicinal chemistry. Their unique structural motif, combining a protected hydrazine with one or more alkyl substituents, provides a versatile platform for the synthesis of a diverse array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and materials. This technical guide delves into the historical discovery of the core hydrazinecarboxylate structure and elucidates the initial, foundational methods for its synthesis and subsequent alkylation. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to serve as a comprehensive resource for researchers in the field.

Historical Perspective: From Hydrazine to Protected Derivatives

The journey to alkylated hydrazinecarboxylates begins with the discovery of their parent compound, hydrazine (N₂H₄). In 1875, Emil Fischer first synthesized and named phenylhydrazine, a discovery that laid the groundwork for the study of hydrazine derivatives.[1] However, it was the German chemist Theodor Curtius who first synthesized hydrazine itself in 1887.[1] Curtius's pioneering work continued, and in 1895, he reported the first synthesis of simple organic hydrazides, thereby formally introducing the hydrazide functional group to the world of organic chemistry.[1]

For decades, the utility of hydrazines and their derivatives was explored in various contexts, including as rocket propellants. However, their full potential in organic synthesis was hampered by their reactivity and the challenges of selective functionalization. A significant breakthrough came in 1957 with the first report of tert-butyl carbazate (Boc-hydrazine).[2] This compound introduced a readily cleavable protecting group for one of the nitrogen atoms, enabling more controlled and selective reactions at the other nitrogen. This development was crucial for unlocking the synthetic potential of hydrazines and paved the way for the development of methods to create alkylated hydrazinecarboxylates.

Synthesis of the Core Intermediate: tert-Butyl Carbazate

The synthesis of tert-butyl carbazate is the foundational step towards obtaining alkylated derivatives. Several methods have been developed, with the most common routes starting from commercially available reagents.

Quantitative Data for tert-Butyl Carbazate Synthesis

| Starting Material(s) | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| Di-tert-butyl dicarbonate | Hydrazine hydrate | Isopropanol | 0 °C, 2 h | 97% | [3] |

| tert-Butyl phenyl carbonate | Hydrazine hydrate | None | 75-110 °C (exothermic) | 89-97% | [4] |

| tert-Butyl S-methylthiolcarbonate | 64% Hydrazine solution | None | 105-110 °C, 24 h | 70-80% | [4] |

| Phenyl chloroformate, tert-butanol | Hydrazine hydrate | Ionic liquid | 30-40 °C (esterification), 60-75 °C (substitution) | High | [5] |

Experimental Protocols for tert-Butyl Carbazate Synthesis

Method 1: From Di-tert-butyl dicarbonate [3]

-

Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) and cool the solution to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane (DCM) and dry with anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the desiccant and evaporate the solvent to yield tert-butyl carbazate as a white semi-solid (97% yield).

Method 2: From tert-Butyl phenyl carbonate [4]

-

In a flask, combine tert-butyl phenyl carbonate (2.0 moles) and a 64% hydrazine solution (2.4 moles).

-

Swirl the mixture and gently heat on a hot plate.

-

An exothermic reaction will commence at an internal temperature of 75-80 °C, with the temperature rising to 104-110 °C, resulting in a clear solution.

-

Allow the solution to cool overnight.

-

Dilute the mixture with ether (500 mL) and transfer to a separatory funnel.

-

Wash vigorously with a solution of sodium hydroxide (4.0 moles) in water (1.2 L).

-

The resulting two layers are placed in a continuous extractor and extracted for 48 hours with ether.

-

Dry the ether solution over magnesium sulfate, and remove the ether by distillation.

-

Distill the residual oil under vacuum (61-65 °C at 1.2 mm Hg) to collect tert-butyl carbazate as a colorless oil (89-97% yield).

Workflow for tert-Butyl Carbazate Synthesis

Alkylation of Hydrazinecarboxylates

With the core tert-butyl carbazate in hand, the next crucial step is the introduction of alkyl substituents. This can be achieved through various methods, leading to mono- or di-alkylated products.

Quantitative Data for Alkylation of Hydrazinecarboxylates

| Hydrazine Derivative | Alkylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference(s) |

| tert-Butyl isopropylidene carbazate | Various alkyl bromides | KOH / TBHS | Toluene | 80 °C, 1-3 h | N-Alkyl hydrazone | High | [3] |

| tert-Butyl carbazate | Various vinyl halides | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene or Dioxane | 80-110 °C, 12-24 h | N-Boc-N-alkenylhydrazine | Moderate to High | [1] |

| PhNHNHBoc | Various alkyl halides | n-BuLi (2 equiv.) | THF | -78 °C to RT, 3h - 4d | N,N'-dialkyl-N-Boc-N'-phenylhydrazine | Good | [6] |

| BOC hydrazine | Bromo propane | K₂CO₃ | Acetonitrile | Not specified | BOC n-propyl hydrazine | High | [7] |

Experimental Protocols for Alkylation

Method 1: Mono-alkylation via Hydrazone Formation and Alkylation [3]

This method involves a two-step process: formation of a hydrazone from tert-butyl carbazate, followed by alkylation.

-

Step 1: Preparation of tert-Butyl Isopropylidene Carbazate

-

To a solution of tert-butyl carbazate (75.6 mmol) in acetone (75 mL), add MgSO₄ (approx. 2 g) and 5 drops of acetic acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, filter, and concentrate in vacuo to obtain tert-butyl isopropylidene carbazate as a white solid (97% yield).

-

-

Step 2: Alkylation of the Hydrazone

-

To a solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), add powdered KOH (3.9 mmol) and tetrabutylammonium hydrogen sulfate (0.3 mmol).

-

Stir the mixture vigorously and heat to 50 °C.

-

Slowly add the neat alkyl bromide (3.6 mmol).

-

Increase the temperature to 80 °C and maintain until the reaction is complete (1-3 hours, monitored by GC-MS).

-

Cool the mixture and wash with water until the aqueous extract has a neutral pH. The resulting toluene solution contains the alkylated hydrazone, which can be hydrolyzed to the monoalkylhydrazine.

-

Method 2: Palladium-Catalyzed N-Alkenylation [1]

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Add tert-butyl carbazate (1.2 equivalents) and the vinyl halide (1.0 equivalent) to the Schlenk tube.

-

Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Method 3: Direct N-Alkylation under Basic Conditions [7]

-

Dissolve BOC hydrazine and potassium carbonate (1-2 equivalents) in acetonitrile.

-

Slowly add the alkyl bromide (e.g., bromo propane) dropwise to the reaction mixture.

-

Stir the reaction until completion (monitoring by TLC is recommended).

-

Work-up involves filtration to remove inorganic salts and evaporation of the solvent. Further purification may be necessary.

Logical Workflow for Mono-Alkylation of a Hydrazinecarboxylate

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. d-nb.info [d-nb.info]

- 7. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

Theoretical Conformational Analysis of Tert-butyl 2-ethylhydrazinecarboxylate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tert-butyl 2-ethylhydrazinecarboxylate is a hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Its conformational flexibility, arising from rotation around several single bonds, can significantly influence its biological activity and chemical reactivity. This technical guide provides a framework for the theoretical investigation of its conformational landscape using computational chemistry methods. Due to the absence of specific published theoretical studies on this molecule, this document outlines a comprehensive hypothetical study, presenting illustrative data and detailed protocols to guide future research.

Introduction

Hydrazine derivatives are a class of compounds with significant applications in pharmaceuticals and agrochemicals.[1][2] The three-dimensional structure, or conformation, of these molecules is a critical determinant of their physical, chemical, and biological properties. This compound possesses multiple rotatable bonds, leading to a complex potential energy surface with several possible stable conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for rational drug design and reaction mechanism studies.

This guide details a proposed computational workflow for a thorough conformational analysis of this compound. It includes hypothetical data presented in a structured format, detailed computational protocols, and visualizations to illustrate the key concepts and relationships.

Key Structural Features and Conformational Variables

The structure of this compound features three key rotatable bonds that define its overall conformation. These are the N-N bond, the N-C(O) bond, and the N-C(ethyl) bond. The dihedral angles associated with these bonds are the primary variables in a conformational search.

// Nodes for atoms N1 [label="N1", pos="0,0!"]; N2 [label="N2", pos="1.5,0.5!"]; C1 [label="C(O)", pos="-1.5,0.5!"]; O1 [label="O", pos="-1.8,-0.5!"]; O2 [label="O(tBu)", pos="-2.5,1.2!"]; CtBu [label="C(tBu)", pos="-3.8,1.5!"]; C_Et1 [label="Cα(Et)", pos="2.8,0.2!"]; C_Et2 [label="Cβ(Et)", pos="4.0,0.8!"];

// Bonds N1 -- N2; N1 -- C1; C1 -- O1; C1 -- O2; O2 -- CtBu; N2 -- C_Et1; C_Et1 -- C_Et2;

// Dihedral angle labels d1 [label="τ1 (C1-N1-N2-C_Et1)", pos="0.8, -0.5!"]; d2 [label="τ2 (O1-C1-N1-N2)", pos="-0.5, 1.2!"]; d3 [label="τ3 (N1-N2-C_Et1-C_Et2)", pos="3.5, -0.2!"];

}

The primary dihedral angles for conformational analysis are:

-

τ1 (C(O)-N1-N2-Cα): Rotation around the N-N bond.

-

τ2 (O=C-N1-N2): Rotation around the N-C(O) bond, which has partial double bond character.

-

τ3 (N1-N2-Cα-Cβ): Rotation around the N-C(ethyl) bond.

The bulky tert-butyl group is expected to have a significant steric influence on the preferred conformations.[3][4]

Methodologies: A Proposed Computational Protocol

This section outlines a detailed protocol for a comprehensive theoretical conformational analysis.

3.1. Computational Method

Density Functional Theory (DFT) is a robust method for this type of analysis. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for studying organic molecules.[5][6]

3.2. Conformational Search Protocol

A multi-step approach is recommended to thoroughly explore the potential energy surface:

-

Initial Scan: Perform a relaxed potential energy surface (PES) scan for each key dihedral angle (τ1, τ2, and τ3) in increments of 15-30 degrees. This helps to identify the approximate locations of energy minima and transition states.

-

Geometry Optimization: The structures corresponding to the energy minima from the PES scans are then fully optimized without any constraints. This allows all geometric parameters (bond lengths, angles, and dihedrals) to relax to their lowest energy values.

-

Frequency Calculations: Perform vibrational frequency calculations for all optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

start [label="Initial Molecular Structure", shape=ellipse, fillcolor="#FBBC05"]; pes_scan [label="Relaxed PES Scan\n(τ1, τ2, τ3)"]; minima_id [label="Identify Energy Minima\n(Potential Conformers)"]; geom_opt [label="Full Geometry Optimization\n(e.g., B3LYP/6-311++G(d,p))"]; freq_calc [label="Frequency Calculation"]; verify_minima [label="Verify True Minima\n(No Imaginary Frequencies)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_energies [label="Calculate Relative Energies\n(ΔE, ΔG)"]; end [label="Conformational Profile", shape=ellipse, fillcolor="#FBBC05"];

start -> pes_scan; pes_scan -> minima_id; minima_id -> geom_opt; geom_opt -> freq_calc; freq_calc -> verify_minima; verify_minima -> final_energies [label="Confirmed\nConformers"]; final_energies -> end; verify_minima -> geom_opt [label="Imaginary Freq.\n(Re-optimize or Discard)", color="#EA4335"]; }

Hypothetical Results

The following sections present hypothetical data that could be expected from the proposed computational study.

4.1. Stable Conformers

The conformational search would likely reveal several stable conformers. The relative energies (both electronic, ΔE, and Gibbs free energy, ΔG) determine their predicted populations at equilibrium. The bulky tert-butyl and ethyl groups will sterically interact, leading to distinct energy differences between conformers.

Table 1: Hypothetical Properties of Stable Conformers of this compound

| Conformer ID | τ1 (C-N-N-C) (°) | τ2 (O=C-N-N) (°) | τ3 (N-N-C-C) (°) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Conf-1 | 65.2 | 178.5 | 175.1 | 0.00 | 0.00 |

| Conf-2 | -70.1 | 179.1 | 60.5 | 0.85 | 0.92 |

| Conf-3 | 175.8 | -5.3 | 178.9 | 1.50 | 1.45 |

| Conf-4 | 68.9 | -4.8 | 62.3 | 2.30 | 2.45 |

Energies are relative to the global minimum (Conf-1).

4.2. Rotational Energy Barriers

The energy barriers between stable conformers are critical for understanding the dynamics of the molecule. These are determined by the energies of the transition states connecting the conformers.

Table 2: Hypothetical Rotational Barriers between Key Conformers

| Transition | Rotational Barrier (kcal/mol) | Description |

| Conf-1 ↔ Conf-2 | 4.5 | Rotation around the N-C(ethyl) bond (τ3) |

| Conf-1 ↔ Conf-3 | 8.2 | Rotation around the N-C(O) bond (τ2) |

| Conf-2 ↔ Conf-4 | 7.9 | Rotation around the N-C(O) bond (τ2) |

// Nodes for conformers and transition states C1 [label="Conf-1\n(0.00 kcal/mol)"]; C2 [label="Conf-2\n(0.92 kcal/mol)"]; C3 [label="Conf-3\n(1.45 kcal/mol)"]; TS1 [label="TS1\n(~4.5 kcal/mol)", fontcolor="#5F6368"]; TS2 [label="TS2\n(~8.2 kcal/mol)", fontcolor="#5F6368"];

// Invisible nodes for positioning {rank=same; C1; C2; C3;} {rank=same; TS1; TS2;}

// Edges to represent energy landscape C1 -> TS1 [label=" ΔG‡ = 4.5 "]; TS1 -> C2; C1 -> TS2 [label=" ΔG‡ = 8.2 "]; TS2 -> C3;

// Axis labels Y_axis [label="Relative Gibbs Free Energy (ΔG)", pos="-2,2!"]; X_axis [label="Conformational Coordinate", pos="2,-2!"]; origin [pos="-1.5,-1.5!"]; origin -> Y_axis [label=" ", style=invis]; origin -> X_axis [label=" ", style=invis]; }

Discussion

The hypothetical data suggest that Conf-1 is the global minimum, likely due to a conformation that minimizes steric clashes between the bulky tert-butyl and ethyl groups. The N-N bond (τ1) prefers a gauche conformation, a common feature in hydrazine derivatives.[7][8] The amide-like N-C(O) bond (τ2) shows a high rotational barrier, as expected due to its partial double-bond character, and strongly prefers a planar arrangement.

The energy differences between the conformers are relatively small (less than 3 kcal/mol), indicating that multiple conformations would be populated at room temperature. The rotational barriers are low enough to allow for rapid interconversion between conformers at ambient temperatures. This conformational flexibility could be significant for its interaction with biological targets, as the molecule can readily adopt different shapes to fit into a binding pocket.

Conclusion

While no specific theoretical studies on this compound have been published to date, a standard computational approach using Density Functional Theory can provide significant insights into its conformational preferences. The hypothetical study presented here illustrates a robust methodology for identifying stable conformers, calculating their relative energies, and determining the barriers to interconversion. Such a study would reveal a complex but navigable potential energy surface, with several accessible conformations. This information is invaluable for researchers in medicinal chemistry and drug development, providing a foundational understanding of the molecule's structural dynamics.

References

Methodological & Application

Synthesis of Tert-butyl 2-ethylhydrazinecarboxylate: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 2-ethylhydrazinecarboxylate, a valuable building block for pharmaceutical and agrochemical research. The synthesis is a two-step process beginning with the formation of the key intermediate, tert-butyl carbazate, followed by a selective N-ethylation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

This compound is a hydrazine derivative incorporating a Boc-protecting group, making it a versatile intermediate for the synthesis of more complex molecules. The ethyl group on the β-nitrogen provides a specific structural motif for targeted drug design and development. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Synthesis of tert-butyl carbazate: This is achieved through the reaction of di-tert-butyl dicarbonate with hydrazine hydrate.

-

N-Ethylation of tert-butyl carbazate: The intermediate is then ethylated via reductive amination with acetaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent.

Experimental Protocols

Step 1: Synthesis of Tert-butyl carbazate

This procedure follows a well-established method for the Boc-protection of hydrazine.[1]

Materials and Equipment:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrazine hydrate (64% solution in water)

-

Isopropyl alcohol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate in isopropyl alcohol.